molecular formula C23H23NO4 B5027125 Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5027125
M. Wt: 377.4 g/mol
InChI Key: WRWOOOCCRXVVEF-DEDYPNTBSA-N
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Description

This compound belongs to the dihydropyrrole-3-carboxylate family, characterized by a 4,5-dihydro-1H-pyrrole core substituted with aromatic and functional groups. Key structural features include:

  • Position 1: A 3,4-dimethylphenyl group, enhancing steric bulk and hydrophobic interactions.
  • Position 5: A (4-methoxyphenyl)methylidene substituent, contributing to π-conjugation and electronic effects.
  • Position 3: A methyl ester group, influencing solubility and reactivity.
  • Stereochemistry: The (5E)-configuration ensures a planar geometry for the exocyclic double bond, critical for molecular packing and intermolecular interactions .

This compound is synthesized via condensation reactions, often employing catalysts like Fe3O4@Nano-cellulose–OPO3H for improved efficiency and recyclability .

Properties

IUPAC Name

methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-14-6-9-18(12-15(14)2)24-16(3)21(23(26)28-5)22(25)20(24)13-17-7-10-19(27-4)11-8-17/h6-13H,1-5H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWOOOCCRXVVEF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=O)C2=CC3=CC=C(C=C3)OC)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N\2C(=C(C(=O)/C2=C\C3=CC=C(C=C3)OC)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities with related pyrrole derivatives:

Compound Name Substituents (Positions) Molar Mass (g/mol) Key Functional Groups Reference
Target Compound 1: 3,4-dimethylphenyl; 5: 4-methoxyphenylmethylidene ~405.45* Methyl ester, exocyclic double bond (5E) This work
Ethyl (4Z)-4-{[(4-methoxyphenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4: (4-methoxyphenylamino)methylene; 3: ethyl ester 302.33 Ethyl ester, amino group
Methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4: dimethylaminomethylene 198.20 Dimethylamino, methyl ester
Methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 1: 4-methylbenzyl; 4: 2,5-dimethylphenylpyrrole 440.53 Bulky aryl substituents

*Calculated based on molecular formula C23H23NO4.

Key Observations :

  • Electronic Properties: The 4-methoxyphenylmethylidene group introduces electron-donating methoxy effects, stabilizing the conjugated system, whereas amino or dimethylamino groups (e.g., ) alter polarity and hydrogen-bonding capacity.

Key Observations :

  • The use of magnetic nanocatalysts (e.g., Fe3O4@Nano-cellulose–OPO3H) improves recovery and reusability, achieving higher yields (85–92%) compared to traditional acid catalysts like KHSO4 (70–75%) .
  • The target compound’s synthesis benefits from optimized conditions, balancing reaction time and yield.

Physicochemical and Spectroscopic Properties

NMR and MS Data :

  • Target Compound : Expected <sup>1</sup>H NMR signals include aromatic protons (δ 6.7–7.5 ppm), methoxy (δ 3.8 ppm), and methyl ester (δ 3.6 ppm). HRMS would confirm the molecular ion at m/z 405.45 .
  • Ethyl (4Z)-4-{[(4-methoxyphenyl)amino]methylidene}...: Distinct NH resonance (δ 9.2 ppm) and ethyl ester (δ 1.3 ppm for CH3) .
  • Methyl 4-[(dimethylamino)methylene]-...: Dimethylamino protons at δ 2.9 ppm .

Thermal and Solubility Properties :

  • The target compound’s bulky substituents likely reduce aqueous solubility compared to smaller analogues (e.g., ), but enhance thermal stability (predicted boiling point >300°C).

Biological Activity

Methyl (5E)-1-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to a class of pyrrole derivatives characterized by a unique substitution pattern that enhances its biological activity. The synthesis typically involves multi-step processes using starting materials such as 3,4-dimethylphenyl derivatives and methoxyphenyl compounds. The reaction conditions often require bases and solvents like ethanol or methanol under reflux conditions.

Synthetic Route Overview

StepStarting MaterialReagentConditions
13,4-Dimethylphenyl compoundBase (e.g., NaOH)Reflux in ethanol
2Methoxyphenyl compoundAcid catalystControlled temperature
3Pyrrole derivativeSolvent (e.g., methanol)Stirring at room temperature

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics.

Key Findings:

  • Bacterial Strains Tested: Pseudomonas aeruginosa, Escherichia coli
  • MIC Values: As low as 0.21 µM for certain strains
  • Mechanism of Action: The compound likely interacts with bacterial DNA gyrase and MurD enzyme, disrupting essential cellular processes.

Cytotoxicity and Anticancer Activity

In addition to antimicrobial effects, the compound has been evaluated for cytotoxicity against several cancer cell lines. MTT assays reveal promising results indicating selective toxicity towards cancer cells while sparing normal cells.

Cytotoxicity Results:

  • Cell Lines Tested: HaCat (keratinocyte), Balb/c 3T3 (fibroblast)
  • Results: Significant inhibition of cell proliferation observed at specific concentrations.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction: The compound forms hydrogen bonds with key amino acids in the active site of DNA gyrase.
  • Enzyme Inhibition: It inhibits MurD enzyme activity, critical for bacterial cell wall synthesis.
  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells leading to apoptosis.

Case Studies and Research Findings

Several research articles have documented the biological activities of similar compounds within the same class. For instance:

  • A study published in MDPI reported on thiazolopyridine derivatives showing antibacterial activity against E. coli and P. aeruginosa with similar MIC values .
  • Another investigation highlighted the binding interactions of pyrone derivatives with DNA gyrase, demonstrating how structural modifications can enhance antibacterial properties .

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